molecular formula C16H18O5 B15289783 [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate

[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate

Cat. No.: B15289783
M. Wt: 290.31 g/mol
InChI Key: UDUOWNHLVMDEGT-UHFFFAOYSA-N
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Description

[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate is a bicyclic furanodioxolane derivative functionalized with a benzoate ester group. Its stereochemistry (3aR,5S,6aR) and the methylene substituent at position 6 distinguish it from related compounds.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

(2,2-dimethyl-6-methylidene-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate

InChI

InChI=1S/C16H18O5/c1-10-12(19-15-13(10)20-16(2,3)21-15)9-18-14(17)11-7-5-4-6-8-11/h4-8,12-13,15H,1,9H2,2-3H3

InChI Key

UDUOWNHLVMDEGT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)OC(C2=C)COC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuro[2,3-d][1,3]dioxol ring system, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzoate group is then introduced via esterification reactions using benzoic acid or its derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Researchers investigate its interactions with various biological targets to understand its potential therapeutic effects .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new pharmaceuticals .

Industry

Industrially, [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Substituent Effects at Position 6

  • Target Compound : Features a methylene group (-CH₂-) at position 6, contributing to rigidity and reduced hydrogen-bonding capacity.
  • Oxo Analog : ((3aR,5R,6aS)-2,2-Dimethyl-6-oxo...)methyl benzoate (CAS 6698-46-0) replaces methylene with a keto group (-C=O), increasing polarity and reactivity toward nucleophiles .
  • Hydroxy Analog : ((3aR,5R,6S,6aR)-6-Hydroxy-...)methyl benzoate (CAS 6022-96-4) introduces a hydroxyl group , enabling hydrogen bonding and altering solubility (e.g., higher aqueous solubility compared to the methylene derivative) .

b. Ester Group Modifications

  • Benzoate vs. Other Esters : The benzoate group in the target compound provides steric bulk and aromaticity, whereas analogs like [(3aR,6R,6aR)-6-(Benzyloxymethyl)-...]-one (CAS 85846-80-6) incorporate benzyl ethers , enhancing lipophilicity for membrane permeability in drug delivery .
Stereochemical Differences
  • The 3aR,5S,6aR configuration in the target compound contrasts with diastereomers like (3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-... (CAS 26775-14-4), where stereochemistry at position 6 (S vs. R) affects molecular packing and crystallinity .
Physical and Chemical Properties
Compound (CAS No.) Molecular Formula Molecular Weight Key Substituent Notable Properties/Applications
Target Compound (CAS 166411-40-1) C₁₅H₁₈O₆ 294.30 6-Methylene High lipophilicity; potential prodrug intermediate
6-Oxo Analog (CAS 6698-46-0) C₁₅H₁₈O₆ 294.30 6-Keto Reactive toward nucleophilic addition
6-Hydroxy Analog (CAS 6022-96-4) C₁₅H₁₈O₆ 294.30 6-Hydroxy Enhanced solubility via H-bonding
Benzyloxymethyl Derivative C₁₆H₂₀O₆ 278.30 Benzyloxymethyl Pharmaceutical intermediate
Solid-State Behavior
  • Crystallographic studies on analogs like ((3aR,5S,6R,6aR)-5-[(R)-1,2-dihydroxyethyl]-...)methyl mesylate reveal layered structures stabilized by O–H···O hydrogen bonds. The target compound’s methylene group may reduce such interactions, leading to different packing motifs .

Q & A

Q. Basic

  • Temperature sensitivity : Store at –20°C to prevent decomposition of the dioxolane ring .
  • Moisture control : Use desiccants to avoid hydrolysis of the benzoate ester .

How is computational modeling applied to study conformational dynamics?

Q. Advanced

  • Software : SHELX for refining X-ray-derived geometries (R-factor < 0.027) .
  • Molecular mechanics : Simulate ring puckering using force fields (e.g., MMFF94) .

What analytical methods ensure purity for pharmacological assays?

Q. Basic

  • HPLC : Reverse-phase C18 columns (≥95% purity threshold) .
  • Elemental analysis : Validate C, H, O content (e.g., C11_{11}H20_{20}O8_8S requires 0.5% error margin) .

How are mechanistic studies conducted on benzoate group reactions?

Q. Advanced

  • Isotopic labeling : 18^{18}O-tracing to track ester hydrolysis pathways .
  • Kinetic profiling : Monitor benzoylation rates via stopped-flow UV-Vis (λ = 260 nm) .

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